

Application Notes and Protocols for Intrathecal Administration of NP-1815-PX Sodium

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Compound of Interest

Compound Name: NP-1815-PX sodium

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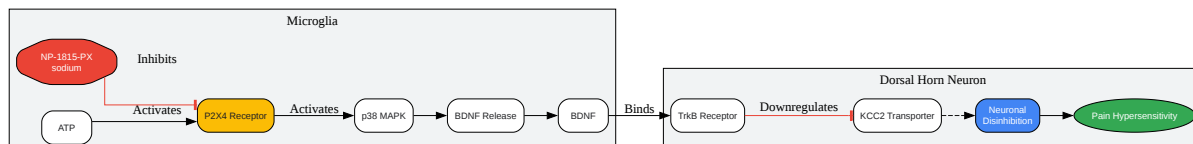
Introduction

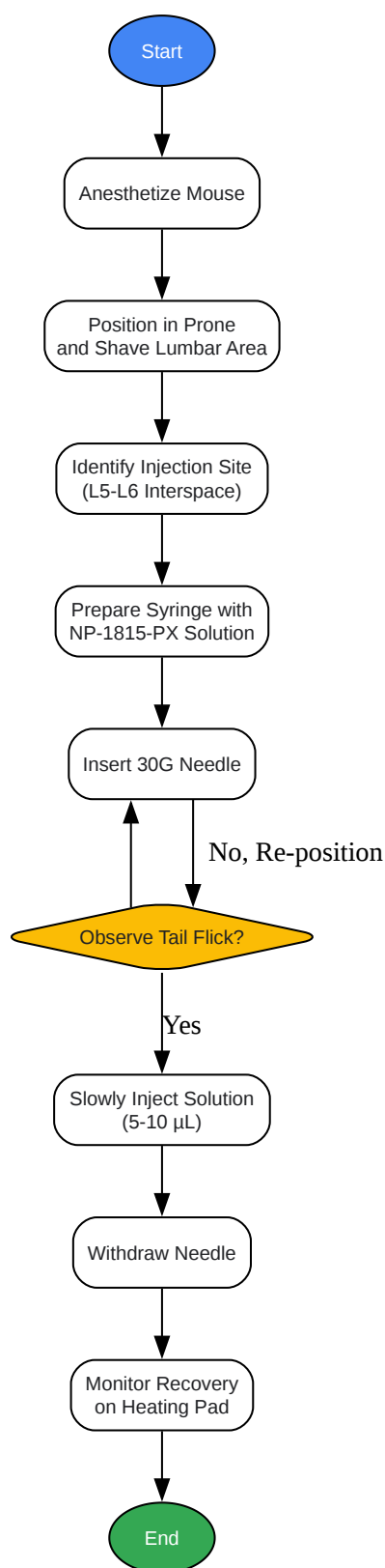
NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular ATP.^{[1][2]} P2X4R is upregulated in microglia in the spinal cord under conditions of neuropathic pain.^{[1][2]} Its activation is a key step in the signaling cascade that leads to pain hypersensitivity.^[2] **NP-1815-PX sodium**, by blocking this receptor, presents a promising therapeutic strategy for the management of chronic pain states.^[1] These application notes provide a detailed protocol for the intrathecal administration of **NP-1815-PX sodium** in a mouse model of neuropathic pain, based on published preclinical research.

Mechanism of Action

NP-1815-PX sodium exerts its analgesic effects by inhibiting the P2X4 receptor on activated microglia in the spinal cord.^[1] In neuropathic pain states, peripheral nerve injury leads to the release of ATP in the dorsal horn, which binds to and activates P2X4R on microglia.^[2] This activation triggers a downstream signaling pathway, including the phosphorylation of p38 MAP kinase, leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).^[2] BDNF then acts on TrkB receptors on dorsal horn neurons, causing a downregulation of the potassium-chloride cotransporter KCC2.^{[1][2]} The resulting shift in the chloride gradient leads to a disinhibition of nociceptive neurons, contributing to the central sensitization and pain

hypersensitivity characteristic of neuropathic pain.[1][2] **NP-1815-PX sodium**, by blocking the initial P2X4R activation step, interrupts this entire cascade.





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References

- 1. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Intrathecal Administration of NP-1815-PX Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861449#protocol-for-intrathecal-administration-of-np-1815-px-sodium]

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